

An In-depth Technical Guide to 3-Isopropylaniline: Properties, Synthesis, and Reactions

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **3-isopropylaniline**. It includes detailed experimental protocols for its synthesis and key chemical transformations, presented with clarity and precision to support research and development activities in the chemical and pharmaceutical sciences.

Core Physical and Chemical Properties

3-Isopropylaniline, also known as 3-aminocumene or m-cumidine, is an aromatic amine that serves as a valuable intermediate in the synthesis of a variety of organic compounds, including dyes, pharmaceuticals, and agrochemicals.[1][2] Its physical and chemical characteristics are summarized in the tables below.

Physical Properties



Property	Value	Reference(s)
CAS Number	5369-16-4	[3]
Molecular Formula	С9Н13N	[3]
Molecular Weight	135.21 g/mol	[3]
Appearance	Colorless to light yellow or yellow-brown oily liquid	[2][4]
Melting Point	-12 °C	[2]
Boiling Point	222.8 ± 9.0 °C at 760 mmHg	[5]
Density	0.96 g/cm ³	[6]
Flash Point	94.9 ± 6.5 °C	[5]
Refractive Index	1.542 - 1.55	[4][5]
Vapor Pressure	0.1 ± 0.4 mmHg at 25°C	[1]

Solubility

Solvent	Solubility	Reference(s)
Water	Practically insoluble	[6]
Organic Solvents	Soluble in alkanes, alcohols, benzene, and toluene.	[2]

Spectroscopic Data

The structural identification and characterization of **3-isopropylaniline** are supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **3-isopropylaniline** in CDCl₃ exhibits characteristic signals corresponding to the aromatic and isopropyl protons.



Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Reference(s)
~7.06	t	1H	Ar-H	[7]
~6.62	d	1H	Ar-H	[7]
~6.52	m	2H	Ar-H	[7]
~3.54	br s	2H	-NH ₂	[7]
~2.78	sept	1H	-CH-	[7]
~1.21	d	6H	-СН₃	[7]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides further confirmation of the carbon framework of the molecule.

(Specific experimental ¹³C NMR data with peak assignments for **3-isopropylaniline** was not available in the searched literature. Predicted values or data from similar compounds may be used for preliminary analysis.)

Infrared (IR) Spectroscopy

The IR spectrum of **3-isopropylaniline** shows characteristic absorption bands for the amine and aromatic functionalities.

Wavenumber (cm ⁻¹)	Description	Reference(s)
~3400-3200	N-H stretching (amine)	[8]
~3100-3000	C-H stretching (aromatic)	[8]
~2960-2870	C-H stretching (aliphatic)	[8]
~1620	N-H bending (amine)	[8]
~1600, 1490	C=C stretching (aromatic ring)	[8]

Mass Spectrometry



The mass spectrum of **3-isopropylaniline** shows a molecular ion peak and characteristic fragmentation patterns.

m/z	Interpretation	Reference(s)
135	Molecular ion [M]+	[9]
120	[M-CH₃]+ (loss of a methyl group)	[9]

Experimental Protocols Synthesis of 3-Isopropylaniline

A common method for the synthesis of **3-isopropylaniline** involves the reduction of 3-isopropylnitrobenzene.[10]

Materials:

- 3-isopropylnitrobenzene
- 50% aqueous ethanol
- Iron powder
- Concentrated hydrochloric acid
- 2.5 N Sodium hydroxide
- Chloroform

Procedure:

- Dissolve 0.127 mol of 3-isopropylnitrobenzene in 300 ml of 50% aqueous ethanol in a reaction flask equipped with a stirrer and reflux condenser.
- Add 23 g of iron powder to the solution with good stirring.
- Bring the reaction mixture to reflux.

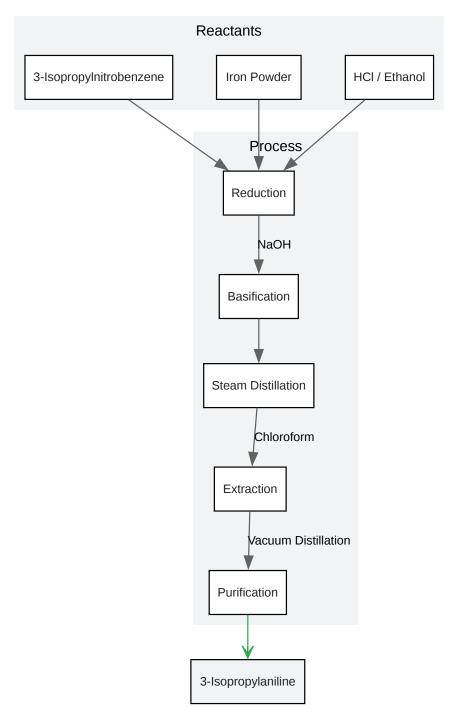






- Slowly add 13.5 ml of a solution of 5.2 ml of concentrated hydrochloric acid in 25 ml of 50% aqueous ethanol while maintaining reflux and stirring.
- After the addition is complete, continue stirring at reflux for 30 minutes.
- Make the reaction mixture basic with 2.5 N sodium hydroxide.
- Perform steam distillation on the basic mixture.
- · Extract the distillate with chloroform.
- Dry the chloroform layer and concentrate it by distillation through a short Vigreux column under atmospheric pressure.
- The residue is then purified by vacuum distillation to yield **3-isopropylaniline**.





Synthesis of 3-Isopropylaniline

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A workflow diagram for the synthesis of **3-isopropylaniline**.



Key Chemical Reactions

3-Isopropylaniline undergoes typical reactions of aromatic amines, including N-acylation and diazotization.

This reaction protects the amino group and is a common step in multi-step syntheses.

Materials:

- 3-Isopropylaniline
- Acetic anhydride
- Anhydrous sodium acetate
- Water
- Hydrochloric acid (optional, for initial dissolution)

Procedure (General Protocol for Anilines):

- Suspend 3-isopropylaniline in water. For better solubility, a small amount of concentrated hydrochloric acid can be added to form the hydrochloride salt.
- In a separate beaker, prepare a solution of sodium acetate in water.
- To the stirring solution of the aniline (or its salt), add acetic anhydride.
- Immediately add the sodium acetate solution to the reaction mixture.
- Stir the mixture vigorously. The N-acylated product, N-(3-isopropylphenyl)acetamide, will
 precipitate.
- Cool the mixture in an ice bath to maximize precipitation.
- Collect the solid product by vacuum filtration and wash with cold water.
- The product can be further purified by recrystallization from a suitable solvent like ethanol.
 [11]



Diazotization of **3-isopropylaniline** forms a diazonium salt, a versatile intermediate for introducing various substituents onto the aromatic ring via reactions like the Sandmeyer reaction.[5]

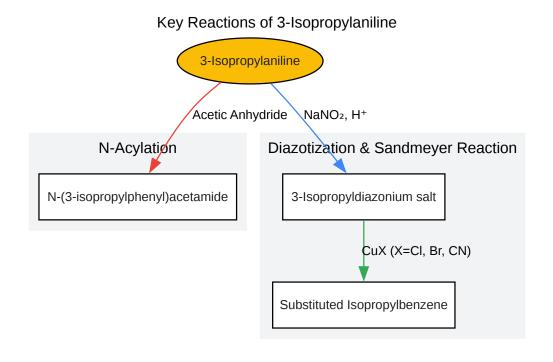
Materials:

- 3-Isopropylaniline
- · Concentrated hydrochloric acid or sulfuric acid
- Sodium nitrite (NaNO₂)
- Copper(I) salt (e.g., CuCl, CuBr, CuCN) for Sandmeyer reaction
- Water

Procedure (General Protocol):

- Dissolve 3-isopropylaniline in a cooled (0-5 °C) aqueous solution of a strong acid (e.g., HCl).
- Slowly add a chilled aqueous solution of sodium nitrite dropwise, maintaining the temperature between 0-5 °C. The formation of the diazonium salt can be monitored using starch-iodide paper to detect excess nitrous acid.
- The resulting diazonium salt solution is then used immediately in the next step.
- For a Sandmeyer reaction, a solution of the corresponding copper(I) salt is added to the diazonium salt solution.
- The reaction mixture is typically warmed to facilitate the displacement of the diazonium group with the nucleophile from the copper salt.
- The product is then isolated by extraction and purified by distillation or recrystallization.





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A diagram illustrating key chemical transformations of **3-isopropylaniline**.

Safety Information

3-Isopropylaniline is harmful if swallowed and causes skin and eye irritation.[12] It is essential to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

This technical guide is intended for use by qualified professionals and should be supplemented with a thorough review of the cited literature and established laboratory safety practices.

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